molecular formula C8H7NO3 B1447793 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde CAS No. 1414864-13-3

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde

Cat. No.: B1447793
CAS No.: 1414864-13-3
M. Wt: 165.15 g/mol
InChI Key: GLSFTEHWRXUJBK-UHFFFAOYSA-N
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Description

This class of compounds features a pyridine ring fused with a 1,4-dioxane moiety, with substituents (e.g., aldehyde, hydroxyl, or halogen groups) influencing reactivity and applications.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-8-7(1-2-9-6)11-3-4-12-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSFTEHWRXUJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dihydro-dioxino[2,3-c]pyridine-5-carbaldehyde typically proceeds via cyclization reactions involving suitable pyridine derivatives and dioxin precursors. The key synthetic step is the formation of the fused dioxino-pyridine ring system through intramolecular cyclization under controlled conditions. The aldehyde group is introduced either by direct functionalization of the pyridine ring or by using aldehyde-containing precursors.

  • Typical reaction conditions include:
    • Use of an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
    • Temperature control ranging from ambient to moderately elevated temperatures to optimize cyclization efficiency.
    • Catalysts or reagents that facilitate ring closure, such as acid catalysts or metal catalysts depending on the precursor chemistry.

Specific Synthetic Example

One common approach involves the reaction of a pyridine derivative bearing a suitable leaving group with a dioxin precursor containing hydroxyl functionalities. The reaction proceeds via nucleophilic substitution followed by ring closure to form thedioxino ring fused to the pyridine.

Step Reactants Conditions Outcome
1 Pyridine derivative + dioxin precursor Inert atmosphere, moderate heat Formation of intermediate
2 Cyclization via intramolecular nucleophilic attack Acid catalyst, reflux Formation of fused bicyclic system
3 Functional group manipulation (if needed) Oxidation/reduction steps Introduction of aldehyde group

Industrial Scale Considerations

Industrial synthesis mirrors laboratory methods but incorporates process intensification techniques such as:

Characterization and Purification

  • Purification techniques : Recrystallization and column chromatography are standard to isolate the target compound.
  • Characterization methods :
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the fused ring system and aldehyde presence.
    • Infrared (IR) spectroscopy identifies characteristic aldehyde C=O stretching (~1700 cm⁻¹) and dioxino ring vibrations.
    • Mass spectrometry (MS) verifies molecular weight.
    • High-performance liquid chromatography (HPLC) assesses purity.

Comparative Data Table on Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Scale Adaptations
Atmosphere Nitrogen or argon Inert gas flow with monitoring
Temperature Range Room temperature to 80°C Controlled heating with real-time feedback
Catalyst/Reagents Acid catalysts or metal catalysts Optimized catalyst loading for efficiency
Reaction Time Several hours Reduced via continuous flow reactors
Purification Column chromatography, recrystallization Automated crystallization, preparative HPLC
Yield Moderate to high (50-80%) Optimized for maximum yield (>85%)

Research Findings and Notes

  • The aldehyde functionality at the 5-position is critical for subsequent chemical transformations, including oxidation to carboxylic acids or reduction to alcohols.
  • The fused dioxino-pyridine system exhibits stability under the reaction conditions but requires careful control to avoid ring opening or side reactions.
  • Recent studies emphasize the use of microwave-assisted synthesis and green chemistry approaches to improve reaction efficiency and reduce environmental impact.
  • The compound serves as a versatile intermediate in the synthesis of biologically active molecules and novel materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Findings:

Substituent Position and Reactivity: The aldehyde group at position 7 in 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (CAS 443955-90-6) enhances electrophilicity compared to its hydroxymethyl analog (CAS 443956-46-5), making it more reactive toward nucleophiles like amines or hydrazines . In contrast, 2-Amino-pyrimidine-5-carbaldehyde (CAS 120747-84-4) lacks the fused dioxane ring but retains an aldehyde group, suggesting distinct electronic properties due to the pyrimidine core .

Structural Similarity Metrics: The similarity score of 0.69 for CAS 443955-90-6 reflects its shared dioxino-pyridine backbone with the target compound but diverges in substituent placement. The higher similarity (0.72) of CAS 65-22-5 arises from its aldehyde and hydroxymethyl groups, despite a non-fused pyridine structure.

Research Implications

  • Catalytic and Medicinal Potential: The aldehyde group in CAS 443955-90-6 is critical for forming Schiff bases, which are intermediates in asymmetric catalysis and drug design .
  • Limitations : The absence of pharmacokinetic or toxicity data for these analogs in the evidence underscores the need for further validation, particularly for biomedical applications .

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde is a heterocyclic compound characterized by a unique fused dioxin and pyridine ring system. Its molecular formula is C7_7H7_7NO2_2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that may alter their structure and function. This reactivity suggests potential applications in drug design and development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways. Further studies are needed to quantify its efficacy against specific strains and to elucidate the underlying mechanisms.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The compound's cytotoxicity appears to be dose-dependent, with IC50_{50} values indicating significant inhibitory effects on these cancer cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Reference
HepG215.0
MDA-MB-23110.5
HCT11612.0

Kinase Inhibition

Recent studies have explored the compound's ability to inhibit specific kinases involved in cancer progression. For instance, it has been noted for its inhibitory action on Mer and c-Met kinases, which are implicated in various malignancies. The compound's IC50_{50} values against these targets indicate promising potential as a dual-target therapeutic agent.

Table 2: Kinase Inhibition Data

Kinase TargetIC50_{50} (nM)Reference
Mer Kinase18.5 ± 2.3
c-Met Kinase33.6 ± 4.3

Case Study 1: Anticancer Efficacy

A study conducted on the antiproliferative effects of this compound involved treating various cancer cell lines with the compound and assessing cell viability through CCK8 assays. Results demonstrated that the compound significantly inhibited cell growth compared to control groups.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the standard protocols for synthesizing 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde?

A common approach involves condensation reactions using pyridinecarbaldehyde derivatives and isocyanides in the presence of catalysts like 1,3-dimethylbarbituric acid. Reactions are typically conducted in dichloromethane under reflux conditions, with progress monitored via TLC. Purification often involves recrystallization from chloroform/methanol mixtures .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to identify carbonyl (C=O) and aromatic stretches.
  • 1^1H-NMR for structural elucidation of protons, particularly the aldehyde proton (δ 9.5–10.5 ppm) and dihydrodioxane ring protons.
  • Mass spectrometry to confirm molecular weight (e.g., observed m/z vs. calculated).
    Cross-validation with elemental analysis ensures purity .

Q. How should researchers purify this compound after synthesis?

Recrystallization using mixed solvents (e.g., chloroform:methanol) is effective. For polar impurities, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended. Purity ≥98% is achievable, as noted in commercial analogs .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Repeat experiments under standardized conditions (solvent, temperature).
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Compare with computational simulations (DFT for 1^1H-NMR chemical shifts) .

Q. How to design bioactivity assays to evaluate its antimicrobial potential?

  • Microplate dilution assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols.
  • Include controls (e.g., ampicillin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293).
  • Structural analogs show activity linked to the aldehyde group’s electrophilicity .

Q. What strategies optimize its use in synthesizing complex heterocycles?

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with boronic acids to functionalize the pyridine ring.
  • Aldol condensations : React the aldehyde group with ketones to form α,β-unsaturated derivatives.
  • Optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and catalyst loading (e.g., Pd(PPh3_3)4_4) .

Q. How to analyze discrepancies in reported biological activities?

Variations may stem from assay conditions (e.g., pH, serum content) or compound stability. Address by:

  • Replicating studies with standardized protocols (CLSI guidelines).
  • Conduct stability studies (HPLC monitoring) under physiological conditions.
  • Compare batch-to-batch purity via elemental analysis .

Q. What computational methods predict reactivity in cross-coupling reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular docking : Assess binding affinity with biological targets (e.g., enzyme active sites).
  • Software: Gaussian, AutoDock, or Schrödinger Suite .

Q. How to assess stability under various experimental conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • Accelerated stability testing : Expose to light, humidity, and elevated temperatures (ICH Q1A guidelines).
  • Monitor degradation products via LC-MS .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Intermediate trapping : Use quenching experiments to identify unstable intermediates.
  • Catalyst screening : Test Pd, Cu, or Ni catalysts for coupling steps.
  • Solvent optimization : Switch to high-boiling solvents (e.g., DMSO) for endothermic reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde
Reactant of Route 2
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde

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